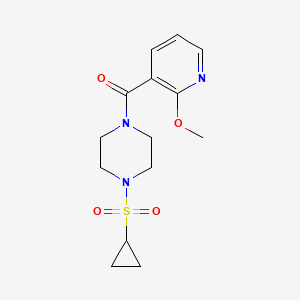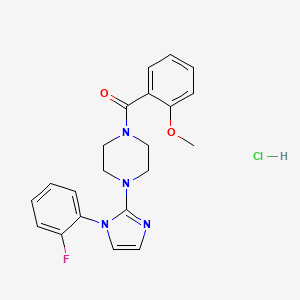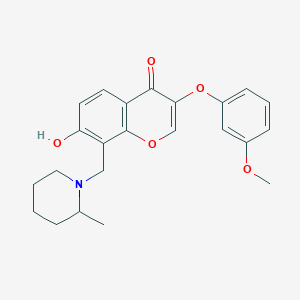![molecular formula C13H18N4O3 B2380924 5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946203-41-4](/img/structure/B2380924.png)
5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative . Pyrimidines are nitrogen-containing heterocyclic aromatic compounds that occur widely in nature and have attracted tremendous attention due to their wide usage in medicinal chemistry research .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions between primary amines, nitroethene derivatives, and barbituric acid as an enolizable C–H-activated compound . This reaction shows attractive characteristics, such as substrate availability, good yields, existence of numerous hydrogen-bonding possibilities in product, and its mild conditions in ethanol media .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques. For instance, ATR-FTIR can provide information about the stretching frequencies of different functional groups present in the molecule . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be complex and varied. For instance, it has been found that certain pyrimidine derivatives can undergo isomerization to form more stable compounds through tandem ring opening and ring closure reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be determined using various techniques. For instance, the yield and melting point of the compound can be determined experimentally . Spectroscopic techniques like ATR-FTIR and NMR can provide information about the functional groups present in the molecule and their interactions .Scientific Research Applications
CDK2 Inhibition for Cancer Treatment
CDK2 (Cyclin-Dependent Kinase 2) is an appealing target for cancer therapy. Researchers have designed a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds were synthesized as novel CDK2 inhibitors. Notably, most of these molecules demonstrated superior cytotoxic activities against cancer cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Additionally, they showed moderate activity against HepG-2 cells (IC50 range: 48–90 nM) compared to the reference drug sorafenib .
Lipoxygenase (LOX) Inhibition
Eight pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated as novel LOX inhibitors. These compounds exhibit potential antioxidant and anticancer activity. Their structural characterization and in vitro assessment revealed promising results, making them interesting candidates for further investigation .
Antiviral Activity
Certain pyrido[2,3-d]pyrimidine derivatives have demonstrated antiviral properties. Specifically, compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus, comparable to the well-known antiviral drug Ribavirin. Further modifications of these amines could lead to promising molecules for antiviral therapeutics .
Multicomponent Synthesis
A simple and efficient multicomponent protocol was reported for the synthesis of an earlier unknown compound : A simple and efficient multicomponent protocol was reported for the synthesis of an earlier unknown compound: 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione . The interaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one led to the formation of this compound. Further investigations may reveal additional applications for this synthesized molecule .
Cyclization Reactions
When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, transform into pyrido[2,3-d]pyrimidin-5-one derivatives. The acetyl methyl group and the amide carbonyl moiety play crucial roles in this cyclization process. These derivatives may have implications in various chemical reactions and synthetic pathways .
Future Directions
The future directions in the research of pyrimidine derivatives could involve the exploration and design of new heterocyclic compounds as biologically active agents with wide therapeutic implications . This could include the development of more effective pyrimidine-based drugs for fighting diseases .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCDK2 (Cyclin-Dependent Kinase 2) , a protein kinase involved in the regulation of the cell cycle .
Mode of Action
It’s likely that it interacts with its target, possibly cdk2, leading to inhibition of the kinase’s activity . This inhibition could result in the disruption of cell cycle progression, thereby exerting an anti-proliferative effect .
Biochemical Pathways
The compound’s interaction with its target could affect several biochemical pathways. For instance, inhibition of CDK2 can disrupt the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and potentially induce apoptosis .
Result of Action
The compound’s action could lead to significant molecular and cellular effects. For instance, if it inhibits CDK2, it could cause cell cycle arrest and potentially induce apoptosis . This could result in the reduction of cell proliferation, particularly in cancer cells .
properties
IUPAC Name |
5-(1-methoxypropan-2-ylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-8(7-20-4)15-9-5-6-14-11-10(9)12(18)17(3)13(19)16(11)2/h5-6,8H,7H2,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSNXKIOMMCTRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide](/img/structure/B2380841.png)

![Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B2380844.png)


![N-(4-fluoro-3-(trifluoromethyl)phenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2380848.png)

![2-(8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2380852.png)
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride](/img/no-structure.png)
![4-methyl-N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2380857.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2380859.png)
![3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2380860.png)
